3-Octen-2-one is an organic compound belonging to the class of ketones. [] It is a naturally occurring volatile compound found in various sources. [, , , , , , , , ] In scientific research, 3-Octen-2-one serves as a valuable tool for studying flavor and aroma profiles, investigating lipid oxidation processes, and evaluating food quality and stability. It has been identified as a key contributor to the aroma of various foods and beverages, including cooked meat, [] mushrooms, [] tea, [] ginseng, [] and milk powder. [, ]
Chemical Reactions Analysis
Food Science and Technology
Flavor and Aroma Profiling: 3-Octen-2-one is a key aroma compound in various foods and beverages, contributing to characteristic flavors. It imparts mushroom-like flavors in button mushrooms [] and cooked mushroom notes in other products. [] It is also associated with roasted and hazelnut aromas in poppy seed oils [] and contributes to the overall aroma profile of Ceylon tea. []
Food Quality and Authenticity: The presence and concentration of 3-Octen-2-one can be used to assess the quality and authenticity of certain food products. For example, it is a marker of lipid oxidation and rancidity in almonds, [] Brazil nuts, [] and millet powder. [] In contrast, its presence in certain concentrations can be desirable, as seen in its contribution to the aroma of Boletus edulis mushrooms. []
Food Processing and Storage: Understanding the formation and behavior of 3-Octen-2-one during food processing and storage is crucial for maintaining product quality. For instance, different drying methods for raisins (air-drying vs. sun-drying) have been shown to influence the levels of 3-Octen-2-one and other volatile compounds, impacting the final product's flavor profile. []
Olfactory Research
Human Olfactory Receptor Responses: Research has demonstrated that 3-Octen-2-one can modulate the response of human olfactory receptors to other odor molecules. [, ] For example, it synergistically enhances the response of the OR1D2 receptor to vanilla flavor while suppressing the response of the OR5K1 receptor to the same flavor. [, ] These findings offer insights into the complex interactions between odor molecules at the receptor level.
Animal Science
Stress Indicator in Cattle: Preliminary research suggests that 3-Octen-2-one could potentially serve as a stress indicator in Wagyu cattle. [] The compound was identified in the skin gas of Wagyu, and further research is underway to establish a correlation between its presence and stress levels in these animals.
Plant Science
Sprout Inhibition in Potatoes: Studies have investigated the potential use of 3-Octen-2-one and similar α,β-unsaturated carbonyl compounds as sprout inhibitors in stored potatoes. [] The compounds were found to effectively suppress sprout growth, and their metabolism in potato tubers was analyzed to understand their fate and potential residues.
Related Compounds
Hexanal
Compound Description: Hexanal is a straight-chain aldehyde with a six-carbon backbone. It is a volatile compound with a pungent, grassy, and green odor. Hexanal is commonly found in various food products and is often associated with lipid oxidation and the development of off-flavors, particularly in plant-based foods [, , , , , ].
Relevance: Hexanal is a significant marker of lipid oxidation, a process that can also lead to the formation of 3-octen-2-one. Both compounds are often found together in oxidized food products, contributing to their rancid odor. Specifically, research has indicated that the emission amounts of hexanal increase alongside 3-octen-2-one in almond samples contaminated with aflatoxin [].
Heptanal
Compound Description: Heptanal, similar to hexanal, is a straight-chain aldehyde but possesses a seven-carbon backbone. This volatile compound exhibits a fatty, pungent, and citrusy odor. Like hexanal, heptanal is also recognized as a marker of lipid oxidation and can contribute to off-flavors in foods [, , , , ].
Relevance: As both heptanal and 3-octen-2-one are products of lipid oxidation, they often appear together in deteriorating food products, contributing to the undesirable rancid aroma. Studies have shown a simultaneous increase in the emission amounts of heptanal and 3-octen-2-one in almond samples contaminated with aflatoxin [].
Octanal
Compound Description: Octanal is an eight-carbon straight-chain aldehyde. It is a volatile compound characterized by a citrus-like, fatty, and slightly orange peel odor. Octanal is widely found in various food products and is commonly associated with the development of undesirable flavors when lipid oxidation occurs [, , , , , ].
Relevance: Octanal is considered a significant marker of lipid oxidation, much like 3-octen-2-one. Their frequent co-occurrence in oxidized food products, particularly those containing fats and oils, suggests a common origin. The presence of both compounds points towards oxidative degradation and the development of rancid off-flavors in food. For example, both compounds are considered main rancid compounds of cured meat products [].
(E)-2-Octenal
Compound Description: (E)-2-Octenal is an eight-carbon unsaturated aldehyde containing a double bond in the trans configuration. It is a volatile compound with a strong, pungent, and fatty odor often described as "metallic" or "mushroom-like." (E)-2-Octenal is commonly found in various foods, including mushrooms, and is often associated with lipid oxidation and off-flavors [, , , ].
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is an eight-carbon unsaturated alcohol with a double bond at the first carbon. It is a volatile compound with a distinct mushroom-like, earthy, and slightly metallic odor. 1-Octen-3-ol is commonly found in various food products, particularly mushrooms, and can contribute to both desirable and undesirable flavors depending on its concentration and the specific food matrix [, , , ].
1-Octen-3-one
Compound Description: 1-Octen-3-one is an eight-carbon unsaturated ketone with a double bond at the first carbon. It is a volatile compound that exhibits a strong mushroom-like, earthy, and somewhat metallic odor. 1-Octen-3-one is commonly found in various food products, particularly mushrooms, and contributes to their characteristic aroma [, ].
2-Heptanone
Compound Description: 2-Heptanone is a seven-carbon ketone with the carbonyl group located at the second carbon. It is a volatile compound with a characteristic fruity, rum-like, and slightly pungent odor. 2-Heptanone is commonly found in various food products, including fruits and fermented products, and can contribute to their aroma profiles [, , , , ].
2-Nonanone
Compound Description: 2-Nonanone is a nine-carbon ketone with the carbonyl group at the second carbon. It possesses a waxy, fruity, and slightly cheesy odor. This volatile compound is commonly found in various food products and can contribute to their aroma profiles [, ].
Relevance: While 2-nonanone is a nine-carbon ketone and 3-octen-2-one is an eight-carbon unsaturated ketone, their co-occurrence in stored almonds suggests a potential association with oxidative processes []. Although they differ in structure and aroma characteristics, their presence can indicate lipid oxidation and contribute to the overall flavor profile of the product.
2-Pentylfuran
Compound Description: 2-Pentylfuran is a heterocyclic compound with a five-membered ring containing four carbon atoms and one oxygen atom. A pentyl group is attached to the ring at the second position. It has a beany, earthy, and slightly nutty aroma. 2-Pentylfuran is often associated with legume flavors and can be found in various food products [, , ].
Relevance: Although structurally unrelated to 3-octen-2-one, 2-pentylfuran is often mentioned alongside it in studies analyzing the volatile profiles of foods, especially those undergoing oxidative changes [, ]. Both compounds can contribute to the overall aroma of food products and their co-occurrence might indicate shared pathways of formation or degradation during processing or storage.
3-Methylbutanal
Compound Description: 3-Methylbutanal is a branched-chain aldehyde with a five-carbon backbone and a methyl group at the third carbon. It is a volatile compound with a pungent, malty, and slightly chocolate-like odor. 3-Methylbutanal is commonly found in various food products and is often associated with fermentation and Maillard reactions [].
Relevance: While structurally different from 3-octen-2-one, 3-methylbutanal is often studied in conjunction with it when analyzing the volatile profiles of foods, particularly those undergoing oxidative or thermal processing []. Their co-occurrence and changes in concentration can provide insights into the flavor profile and quality of the food product.
(E)-2-Nonenal
Compound Description: (E)-2-Nonenal is a nine-carbon unsaturated aldehyde with a double bond in the trans configuration at the second carbon. It is a volatile compound characterized by a strong, fatty, and cucumber-like odor. (E)-2-Nonenal is commonly found in various food products, including cucumbers and melons, and is often associated with lipid oxidation and off-flavors [, ].
Nonanal
Compound Description: Nonanal is a nine-carbon straight-chain aldehyde with a fatty, citrusy, and slightly waxy odor. It is commonly found in various food products, including citrus fruits and dairy products, and is often associated with lipid oxidation and off-flavors [, , , ].
insoluble in water ; soluble in oil Miscible at room temperature (in ethanol)
Canonical SMILES
CCCCC=CC(=O)C
Isomeric SMILES
CCCC/C=C/C(=O)C
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